molecular formula C19H19N5O B2711442 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2178772-13-7

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Katalognummer: B2711442
CAS-Nummer: 2178772-13-7
Molekulargewicht: 333.395
InChI-Schlüssel: FCOUGNSLTWUHIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide ( 2178772-13-7) is a small molecule research compound with a molecular formula of C19H19N5O and a molecular weight of 333.39 g/mol . This chemical entity features a pyrazole core linked to a cyclopropylpyrimidine moiety, a structural pattern seen in compounds investigated for various biological activities . The compound has a topological polar surface area of approximately 72.7 Ų and an XLogP3 value of 2, indicating its potential for cell membrane permeability . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound in various quantities, with availability subject to change .

Eigenschaften

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-17(11-23-24(13)16-5-3-2-4-6-16)19(25)20-10-15-9-18(14-7-8-14)22-12-21-15/h2-6,9,11-12,14H,7-8,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOUGNSLTWUHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=NC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include cyclopropylamine, methyl iodide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis. The scalability of the process is crucial for its application in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Research indicates that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, with IC50 values as low as 1.1 μM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in vitro. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. For example, certain derivatives exhibited IC50 values of 0.04 μmol against COX-2 inhibition, showcasing their potential as anti-inflammatory agents .

Neuroprotective Effects

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been investigated for its neuroprotective properties. Studies suggest that compounds in this class can modulate pathways involved in neurodegenerative diseases. For instance, they may inhibit histone deacetylase 6 (HDAC6), which is implicated in neuroinflammation and neuronal cell death. In a mouse model of acetaminophen-induced acute liver injury, certain derivatives exhibited significant protective efficacy at doses of 40 mg/kg .

Synthesis and Structure–Activity Relationships

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step processes including palladium-catalyzed reactions and cyclization steps to form the pyrazole ring. Understanding the structure–activity relationships (SAR) is crucial for optimizing its biological activity and pharmacokinetic properties .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeTarget/MechanismIC50 ValueReference
AnticancerPyrazole DerivativeCyclin-dependent kinases1.1 μM
Anti-inflammatoryCOX InhibitionCOX-20.04 μmol
NeuroprotectionHDAC6 InhibitionHDAC60.96 nM

Wirkmechanismus

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be contextualized by comparing it to analogs with similar scaffolds. Key structural variations include modifications to the heterocyclic core, substituents, and linker regions.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Molecular Weight Core Heterocycle Substituents Key Structural Differences
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Target) 363.40 g/mol Pyrazole 1-phenyl, 5-methyl; pyrimidine-cyclopropyl Reference compound
MC3629 [N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide] 364.41 g/mol Pyrazole 1-phenyl, 5-methyl; dihydropyridinone (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl) Pyrimidine replaced with dihydropyridinone
3-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide 368.82 g/mol Oxazole 3-(2-chlorophenyl), 5-methyl; pyrimidine-cyclopropyl Pyrazole replaced with oxazole; chlorophenyl substitution

Key Observations:

Oxazoles are less aromatic than pyrazoles, which may influence solubility and metabolic stability . MC3629 retains the pyrazole core but replaces the pyrimidine with a dihydropyridinone, introducing a ketone group that enhances hydrogen-bonding capacity .

Substituent Effects: The cyclopropyl-pyrimidine group in the target compound and the oxazole analog may confer steric bulk and modulate lipophilicity, impacting membrane permeability.

Synthetic Methodology :

  • The target compound and MC3629 share a common synthetic route using TBTU-mediated coupling , highlighting the versatility of this approach for carboxamide derivatives .

Pharmacological and Biochemical Implications

  • Receptor Binding: The pyrimidine and cyclopropyl groups may interact with hydrophobic pockets in target proteins, similar to cannabinoid receptor ligands where substituent bulk influences receptor subtype selectivity (e.g., CB1 vs. CB2) .
  • Metabolic Stability : The cyclopropyl group could reduce oxidative metabolism compared to bulkier alkyl chains, as seen in other drug candidates.

Biologische Aktivität

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O
  • Molecular Weight : 298.34 g/mol
  • IUPAC Name : N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly histone deacetylases (HDACs). This inhibition is crucial for reducing inflammation and promoting cell survival in conditions such as acute liver injury (ALI) .
  • Modulation of Receptor Activity : It may also interact with dopamine receptors, potentially influencing neurochemical pathways relevant to mood regulation and neurodegenerative diseases .
  • Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various in vitro models .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
HDAC InhibitionIC50_{50} = 4.95 nM for HDAC6
Anti-inflammatorySignificant reduction in TNF-α, IL-1β, IL-6 levels
Protective EfficacyEffective in mouse model of ALI (40 mg/kg dose)
Neuroprotective EffectsPotential modulation of dopamine receptors

Case Study 1: Acute Liver Injury Model

A study investigated the protective effects of the compound in a mouse model of acetaminophen-induced acute liver injury. The results indicated that treatment with the compound at a dosage of 40 mg/kg significantly reduced liver damage markers and improved survival rates compared to control groups. This suggests that the compound may serve as a potential therapeutic agent for ALI .

Case Study 2: Inflammatory Response Modulation

In vitro studies demonstrated that N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide effectively inhibited COX-2 activity with an IC50_{50} comparable to standard anti-inflammatory drugs like celecoxib. This positions the compound as a promising candidate for further development in inflammatory disease management .

Structure–Activity Relationship (SAR)

Recent investigations into the structure–activity relationships (SAR) of related pyrazole derivatives have revealed that modifications to the pyrimidine ring can significantly influence biological activity. For instance, substituents that enhance lipophilicity or electron-donating groups tend to improve anti-inflammatory efficacy .

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateSynthesis RouteKey Spectral Data (1H NMR)Reference
Pyrazole-4-carboxylateCyclocondensation (DMF-DMA, 100°C)δ 2.4 (s, CH3), 7.3–7.6 (m, Ph)
6-CyclopropylpyrimidineAmination of 6-chloropyrimidineδ 1.0–1.2 (m, cyclopropyl), 8.5 (s, H2)

Q. Table 2. Pharmacological Screening Parameters

Assay TypeCell Line/ModelKey Metrics (Mean ± SD)Reference
Calcium MobilizationCHO-k1 (NTS1 receptor)EC50 = 12.3 ± 1.5 nM
Competitive BindingHEK293 (125I-NPY)Ki = 8.7 ± 0.9 nM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.